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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646

An In-Depth Technical Guide to the Solubility Profile of 2-Methyl-1-phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Methyl-1-
phenyl-1-butanol (CAS No: 3968-86-3), a compound of interest in the fragrance and chemical
synthesis industries. By integrating theoretical principles of molecular structure with predictive
data and standardized experimental protocols, this document serves as an essential resource
for professionals requiring a nuanced understanding of this molecule's behavior in various
solvent systems. We will explore the delicate balance between its hydrophilic and lipophilic
characteristics, present a predicted solubility table, and provide a detailed, field-proven
methodology for empirical verification based on international standards.

Introduction to 2-Methyl-1-phenyl-1-butanol

2-Methyl-1-phenyl-1-butanol is an aromatic alcohol with the chemical formula C11H160.[1][2]
Its structure features a hydroxyl group attached to a carbon that is bonded to both a phenyl ring
and a sec-butyl group. This unique arrangement of functional groups imparts a characteristic
sweet, floral odor, making it a valuable component in the formulation of perfumes, cosmetics,
and other consumer products.[1] Beyond its olfactory properties, understanding its solubility is
critical for its application in chemical synthesis, quality control, and formulation science. This
guide elucidates the factors governing its solubility, providing both predictive insights and the
means for their experimental validation.
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Key Physicochemical Properties:

Property Value Source
CAS Number 3968-86-3 [1][2]
Molecular Formula C11H160 [1][2]
Molecular Weight 164.24 g/mol [11[3]
Boiling Point 233.9 °C at 760 mmHg [1]
Density 0.963 g/cm? [1]

| LogP (Octanol/Water) | 2.76610 |[1] |

Theoretical Principles of Solubility: A Molecular
Perspective

The solubility of a compound is fundamentally governed by the principle of "like dissolves like,"
which states that substances with similar intermolecular forces are more likely to be soluble in
one another. For 2-Methyl-1-phenyl-1-butanol, its solubility is a direct consequence of the
interplay between its polar and nonpolar functionalities.

Molecular Structure Analysis: The molecule can be deconstructed into two distinct regions:

» A Hydrophilic Region: The hydroxyl (-OH) group is polar and capable of acting as both a
hydrogen bond donor and acceptor. This small, polar "head" promotes interaction and
solubility with polar solvents, particularly water and alcohols.

o A Lipophilic Region: The bulky, nonpolar phenyl ring and the sec-butyl group constitute a
large hydrophobic "tail." This region interacts favorably with nonpolar solvents through van
der Waals forces (specifically, London dispersion forces).

The predicted octanol-water partition coefficient (LogP) of approximately 2.77 provides a
quantitative measure of this balance.[1] A LogP value significantly greater than 1 indicates that
the compound is substantially more soluble in a nonpolar solvent (octanol) than in a polar one
(water), classifying it as a lipophilic substance.
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Caption: Molecular structure highlighting the hydrophilic and lipophilic regions.

Solubility Profile

While extensive empirical data for 2-Methyl-1-phenyl-1-butanol is not widely published, a
reliable solubility profile can be predicted based on its structure and physicochemical
properties.

Aqueous Solubility

Given the dominant nonpolar surface area and a LogP of ~2.77, 2-Methyl-1-phenyl-1-butanol
Is expected to have low solubility in water. For context, a structural isomer, 2-Methyl-4-phenyl-
2-butanol, has a reported water solubility of 4.57 g/L at 20°C. While not directly transferable,
this value suggests a solubility in the range of "slightly soluble" for the target compound. The
primary limiting factor is the energy required to disrupt the strong hydrogen-bonding network of
water to accommodate the large hydrophobic moiety.

Solubility in Organic Solvents

The compound's solubility in organic solvents is predicted to be significantly higher, following
the "like dissolves like" principle.
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Solvent Class

Example Solvent(s) Predicted Solubility Rationale

Polar Protic

The alcohol functional
group allows for
strong hydrogen

o bonding with the

Ethanol, Methanol Miscible ]

solvent, while the
nonpolar tail interacts
well with the solvent's

alkyl chain.

Polar Aprotic

The molecule's dipole

can interact favorably

with the dipole of the
Acetone, DMSO Soluble

solvent. The large

nonpolar section is

also readily solvated.

Nonpolar Aromatic

The phenyl ring of the

solute has strong 1-11

stacking and van der
Toluene, Benzene Very Soluble ) ]

Waals interactions

with the aromatic

solvent.

Nonpolar Aliphatic

The large sec-butyl
group and phenyl ring
provide a significant
nonpolar character,
Hexane, Heptane Soluble ]
allowing for favorable
van der Waals
interactions with

aliphatic solvents.

Factors Influencing Solubility

o Temperature: For most solid or liquid solutes dissolving in a liquid solvent, solubility

increases with temperature. This is because the additional thermal energy helps overcome
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the intermolecular forces in both the solute and solvent, facilitating mixing. This general trend
is expected to apply to 2-Methyl-1-phenyl-1-butanol.

e pH: As a neutral alcohol, 2-Methyl-1-phenyl-1-butanol does not have an acidic or basic
functional group that can be ionized. Therefore, its aqueous solubility is expected to be
independent of pH within typical ranges (pH 2-12).

Experimental Determination of Solubility

To move from prediction to empirical fact, a standardized experimental protocol is required. The
most authoritative and widely accepted method for determining water solubility is the OECD
Test Guideline 105.[4][5] Given the predicted solubility is likely greater than 102 g/L, the Flask
Method described within this guideline is the most appropriate choice.[4]

Protocol: The Shake-Flask Method (Adapted from OECD
105)

This protocol is a self-validating system designed to establish a thermodynamic equilibrium
between the dissolved and undissolved substance, ensuring a true measure of saturation
solubility.

Step 1: Preliminary Test

o Causality: To estimate the approximate solubility and the time required to reach equilibrium.
This prevents using excessive material and ensures the main experiment is run for a
sufficient duration.

e Procedure:
o Add a known amount of 2-Methyl-1-phenyl-1-butanol (e.g., 100 mg) to a vial.

o Add a small volume of water (e.g., 1 mL), stir vigorously for 10 minutes, and visually
inspect for dissolution.

o If dissolved, incrementally add more solute until it no longer dissolves. If not dissolved,
incrementally add more water until it does. This provides a rough order-of-magnitude for
the main test.
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Step 2: Main Test - Equilibration

o Causality: To create a saturated solution at a constant, defined temperature. Solubility is
temperature-dependent, so precise control is paramount for reproducibility.

e Procedure:

[¢]

Prepare at least three flasks. To each, add an amount of substance in excess of that
determined in the preliminary test to ensure a saturated solution.

o Add a precise volume of water.

o Place the flasks in a constant temperature bath (e.g., 20 = 0.5 °C) and stir or shake.[4] The
agitation must be sufficient to ensure good mixing but not so vigorous as to cause
emulsification.

o Allow the system to equilibrate for at least 24 hours. Check concentrations at 24, 48, and
72 hours. Equilibrium is reached when three successive measurements are within
experimental error.

Step 3: Phase Separation

o Causality: To isolate the aqueous phase (the saturated solution) from any undissolved
substance without altering the equilibrium concentration.

e Procedure:
o Allow the flasks to stand in the temperature bath until the excess solid/liquid has settled.

o To ensure complete removal of undissolved micro-droplets or particles, centrifuge an
aliquot of the solution at the test temperature.

o Carefully withdraw a sample from the supernatant for analysis.
Step 4: Analysis

o Causality: To accurately quantify the concentration of the dissolved substance in the isolated
aqueous phase.
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e Procedure:

o Choose a suitable analytical method such as High-Performance Liquid Chromatography
(HPLC) with UV detection (due to the phenyl group), Gas Chromatography (GC), or mass
spectrometry.

o Prepare a calibration curve using standards of known concentration.

o Determine the concentration of the sample and express the solubility in units of g/L or
mol/L.
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Caption: Experimental workflow for solubility determination via the Shake-Flask method.

Implications for Scientific Applications
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A thorough understanding of the solubility of 2-Methyl-1-phenyl-1-butanol is not merely
academic; it has direct practical consequences.

e Fragrance and Cosmetic Formulation: The compound's high solubility in alcohols and oils,
combined with low water solubility, makes it ideal for inclusion in alcohol-based perfumes
and oil-based lotions. Its solubility profile dictates which formulation bases are viable and
influences its release characteristics and scent longevity on the skin.[1]

o Chemical Synthesis: As a reactant or product, its solubility determines the choice of solvent
for a reaction medium. A solvent must be chosen in which all reactants are sufficiently
soluble to ensure a homogenous reaction, and in which the product may either remain
soluble or precipitate for easy separation.

Safety and Handling

When determining solubility or otherwise handling 2-Methyl-1-phenyl-1-butanol, standard
laboratory safety practices should be observed. It is advisable to consult the specific Safety
Data Sheet (SDS) provided by the supplier. General precautions include:

Handling in a well-ventilated area or fume hood.

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Avoiding contact with skin and eyes.

Keeping away from sources of ignition.

Conclusion

The solubility profile of 2-Methyl-1-phenyl-1-butanol is characterized by a pronounced
lipophilicity, driven by its large phenyl and sec-butyl groups. This results in low predicted
aqueous solubility but excellent solubility in a wide range of organic solvents, from polar
alcohols to nonpolar hydrocarbons. While precise experimental data is sparse in public
literature, the LogP value of ~2.77 serves as a strong predictive tool. For definitive
quantification, the OECD 105 Shake-Flask method provides a robust and reliable experimental
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framework. This comprehensive understanding is indispensable for researchers and
formulators seeking to effectively and safely utilize this compound in their applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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